N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride

Description

Structural Definition and IUPAC Nomenclature

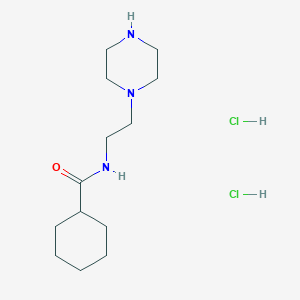

N-(2-Piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride is a synthetic organic compound characterized by a cyclohexanecarboxamide backbone linked to a piperazine moiety via an ethyl chain, with two hydrochloride counterions. Its IUPAC name is N-[2-(piperazin-1-yl)ethyl]cyclohexanecarboxamide dihydrochloride, reflecting its structural components:

- A cyclohexanecarboxamide group (cyclohexane ring with a carboxamide substituent).

- An ethyl bridge connecting the carboxamide nitrogen to the piperazine ring.

- A piperazine heterocycle (six-membered ring with two nitrogen atoms at positions 1 and 4).

- Two hydrochloride ions neutralizing the basic piperazine nitrogens.

Molecular and Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₇Cl₂N₃O |

| Molecular Weight | 312.28 g/mol |

| SMILES | O=C(NCCN1CCNCC1)C2CCCCC2.Cl.Cl |

| Key Functional Groups | Carboxamide, tertiary amine, piperazine ring |

The compound’s X-ray crystallography data (unavailable in public databases) would reveal a planar carboxamide group and a chair conformation for the cyclohexane ring, typical of cyclohexane derivatives.

Historical Development and Chemical Context

The compound emerged from efforts to optimize piperazine-based ligands for neurological targets. Piperazine derivatives gained prominence in the late 20th century due to their versatility in drug design, particularly for neurotransmitter receptors.

Synthetic Pathways :

- Step 1 : Cyclohexanecarbonyl chloride reacts with ethylenediamine to form N-(2-aminoethyl)cyclohexanecarboxamide.

- Step 2 : The primary amine undergoes nucleophilic substitution with 1-piperazinecarboxylic acid tert-butyl ester.

- Step 3 : Deprotection of the tert-butyl group and salt formation with hydrochloric acid yields the dihydrochloride.

Pharmacological Context :

This compound is structurally related to WAY-100635 , a well-known 5-HT₁ₐ receptor antagonist. Modifications to the ethyl-piperazine chain and carboxamide group alter receptor affinity and pharmacokinetics.

Classification in Piperazine-Derived Compounds

Piperazine derivatives are classified by their substitution patterns and biological targets. This compound belongs to the N-alkylpiperazine carboxamide subclass, distinguished by:

Key Subclasses of Piperazine Derivatives

| Subclass | Example | Structural Feature |

|---|---|---|

| Benzylpiperazines | 1-Benzylpiperazine (BZP) | Piperazine linked to benzyl group |

| Arylpiperazines | 1-(2-Methoxyphenyl)piperazine | Aromatic substituents on piperazine |

| Carboxamide Piperazines | N-(2-Piperazin-1-ylethyl)cyclohexanecarboxamide | Amide-linked alkyl/aryl groups |

Unique Features :

Comparative Analysis : Unlike antipsychotic piperazines (e.g., trifluoperazine), this compound lacks aromaticity in its carboxamide group, reducing nonspecific CNS interactions.

Properties

IUPAC Name |

N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O.2ClH/c17-13(12-4-2-1-3-5-12)15-8-11-16-9-6-14-7-10-16;;/h12,14H,1-11H2,(H,15,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDOZDFVARPPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves two major components:

- Synthesis of the cyclohexyl-substituted piperazine intermediate , specifically 1-cyclohexylpiperazine or its protected derivatives.

- Coupling of the piperazine intermediate with a suitable cyclohexanecarboxamide precursor or derivative to form the final amide linkage.

- Subsequent salt formation with hydrochloric acid to yield the dihydrochloride salt.

Preparation of 1-Cyclohexylpiperazine Intermediate

A key step is the preparation of 1-cyclohexylpiperazine, which can be efficiently synthesized using a three-step method as described in recent patent CN112645901A:

| Step | Reaction Description | Conditions and Reagents | Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution of cyclohexyl halide with 1-Boc-piperazine | Cyclohexyl bromide (or chloride/iodide), 1-Boc-piperazine, inorganic base (K2CO3, NaHCO3, or KHCO3), acetonitrile solvent, reflux 1-3 h | Alkaline conditions avoid use of sodium triacetoxyborohydride, simplifying workup |

| 2 | Boc deprotection and conversion to hydrochloride salt | Add HCl (2-4 equiv) in methanol or ethanol, reflux 2-4 h, evaporate solvent, pulp with isopropanol, filter to obtain 1-cyclohexylpiperazine hydrochloride | Controlled acid addition and temperature critical for safety and yield |

| 3 | Free base isolation | Dissolve hydrochloride in water, adjust pH to 12-14 with NaOH or KOH, extract with dichloromethane twice, dry, evaporate, and distill under reduced pressure | Yields pure 1-cyclohexylpiperazine as an oily product |

Reaction Equation Summary:

Cyclohexyl halide + 1-Boc-piperazine + base → 4-Boc-1-cyclohexylpiperazine → (acid deprotection) → 1-cyclohexylpiperazine hydrochloride → (base extraction) → 1-cyclohexylpiperazine (free base).

Coupling to Form N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide

While direct literature on the exact coupling step for this compound is limited, standard amide bond formation protocols are applicable:

- The free base of 1-cyclohexylpiperazine or its ethylated derivative (N-(2-piperazin-1-ylethyl)) is reacted with cyclohexanecarboxylic acid or an activated derivative (acid chloride, anhydride, or activated ester).

- Typical coupling reagents include carbodiimides (e.g., EDC, DCC) or mixed anhydrides.

- The reaction is performed in anhydrous organic solvents such as dichloromethane or DMF under inert atmosphere.

- Post-reaction, the product is purified by crystallization or chromatography.

The final step involves treatment with hydrochloric acid to form the dihydrochloride salt, enhancing stability and solubility for pharmaceutical use.

Comparative Analysis of Preparation Methods

| Aspect | Traditional Method (Prior Art) | Improved Method (CN112645901A) |

|---|---|---|

| Substitution Step | Acidic conditions, sodium triacetoxyborohydride reduction, complex neutralization and extraction | Alkaline conditions, reflux with inorganic base, no sodium triacetoxyborohydride, simplified filtration |

| Post-Treatment | Multiple extraction and neutralization steps | Simple filtration and concentration |

| Safety | Heat and acid addition risks | Controlled acid addition with temperature monitoring |

| Yield | Moderate, complicated workup | High yield (~93.6%), time and labor-saving |

| Purification | Repeated solvent extraction | Filtration and distillation under reduced pressure |

Research Findings and Observations

- The alkaline nucleophilic substitution using 1-Boc-piperazine and cyclohexyl bromide in acetonitrile is highly efficient, avoiding hazardous reducing agents and simplifying downstream processing.

- The Boc deprotection under reflux with hydrochloric acid in alcohol solvents is critical for obtaining the hydrochloride salt in high purity and yield.

- The final free base isolation by pH adjustment and organic extraction yields a pure intermediate suitable for subsequent amide coupling.

- Controlled temperature and acid addition rates during deprotection prevent runaway reactions and ensure safety.

- The method is scalable, demonstrated by multi-kilogram batch sizes with consistent yields and purity.

Data Table: Example Synthesis Conditions and Yields

| Step | Reagents & Conditions | Reaction Time | Yield (%) | Product Form |

|---|---|---|---|---|

| 1. Nucleophilic substitution | Cyclohexyl bromide, 1-Boc-piperazine, K2CO3, acetonitrile, reflux | 1-3 h | Not specified (high) | 4-Boc-1-cyclohexylpiperazine (crude) |

| 2. Boc deprotection | 4-Boc-1-cyclohexylpiperazine, HCl (conc.), ethanol, reflux | ~4 h | 93.6 | 1-cyclohexylpiperazine hydrochloride (solid) |

| 3. Free base isolation | NaOH (20%), dichloromethane extraction, evaporation, distillation | Variable | Not specified | 1-cyclohexylpiperazine (pure oily product) |

Chemical Reactions Analysis

Types of Reactions: N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Serotonin Receptor Antagonism

WAY-100635 is primarily recognized for its function as a selective antagonist of the serotonin 5-HT_1A receptor. This receptor is implicated in various neurological and psychiatric disorders, making WAY-100635 a valuable tool for studying these conditions. Research shows that the compound can modulate neurotransmitter systems, influencing behaviors such as anxiety and depression .

Neuropharmacological Studies

The compound has been utilized in neuropharmacological studies to understand the role of serotonin in mood regulation and anxiety disorders. Its ability to selectively block the 5-HT_1A receptor allows researchers to investigate the receptor's involvement in various behavioral models, providing insights into potential therapeutic targets for antidepressants and anxiolytics .

Treatment of Mental Health Disorders

Due to its action on serotonin receptors, WAY-100635 has been explored as a candidate for treating mental health disorders such as depression and generalized anxiety disorder. Studies indicate that modulation of the 5-HT_1A receptor can lead to improved mood and reduced anxiety symptoms, highlighting the compound's potential therapeutic benefits .

Lead Compound for New Medications

WAY-100635 serves as a lead compound in the development of new medications targeting serotonin receptors. Its structural characteristics make it an excellent candidate for further modifications aimed at enhancing selectivity and efficacy against specific receptor subtypes .

Structure-Activity Relationship (SAR) Studies

Research involving SAR studies has focused on modifying the chemical structure of WAY-100635 to improve its pharmacological properties. These studies have provided insights into how structural changes can affect receptor binding affinity and selectivity, guiding the design of more effective therapeutic agents .

Data Summary Table

Case Study: Anxiety Disorders

In a controlled study examining the effects of WAY-100635 on anxiety-like behaviors in animal models, researchers found that administration of the compound resulted in significant reductions in anxiety levels compared to control groups. This study underscores the potential of WAY-100635 as a therapeutic agent for anxiety disorders .

Case Study: Depression Models

Another study investigated the impact of WAY-100635 on depressive behaviors induced by chronic stress in rodents. Results indicated that subjects treated with WAY-100635 exhibited improved mood-related behaviors, suggesting its utility in developing new antidepressant therapies .

Mechanism of Action

N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride is similar to other compounds containing piperazine rings, such as piperazine itself and various piperazine derivatives. its unique structure and properties set it apart from these compounds, making it suitable for specific applications.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Y-27632 [(+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride]

Y-27632, a well-characterized ROCK (Rho-associated kinase) inhibitor, shares structural similarities with the target compound, including the cyclohexanecarboxamide core and dihydrochloride salt. Key differences include:

- Substituents: Y-27632 features a pyridyl group and a trans-1-aminoethyl moiety, whereas the target compound substitutes these with a piperazine-ethyl group.

- Biological Activity: Y-27632 exhibits potent inhibition of ROCK-I/II (Ki ≈ 140–330 nM) and disrupts stress fibers in cells at 10 µM .

- Pharmacokinetics : Y-27632 demonstrates temperature-dependent cellular uptake via facilitated diffusion , while the piperazine-ethyl group in the target compound may enhance membrane permeability due to its protonatable amines.

Table 1: Structural and Functional Comparison with Y-27632

N-(2-Piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride

This analog replaces the cyclohexane ring with a cyclobutane ring, introducing steric and conformational differences:

- Applications : Like the target compound, it is marketed as a scaffold for drug discovery, but its biological data remain undisclosed in the evidence.

Table 2: Comparison with Cyclobutane Analog

Research Implications and Gaps

- Further studies should evaluate its selectivity against ROCK kinases, given the precedent set by Y-27632.

- Analog Design : Substituting the cyclohexane ring (e.g., with cyclobutane) or varying substituents (e.g., pyridyl vs. piperazine) offers a strategy to tune pharmacokinetics and target engagement.

Biological Activity

N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride, often referred to in research as WAY-100635, is a compound of significant interest due to its biological activity, particularly as a selective antagonist of the 5-HT1A serotonin receptor. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is a piperazine derivative characterized by its structural components that include a piperazine ring and a cyclohexanecarboxamide moiety. The compound's molecular formula is C_{13}H_{20}N_{2}O \cdot 2HCl, and its molecular weight is approximately 286.23 g/mol. The dihydrochloride form enhances its solubility in aqueous solutions, facilitating its use in biological assays.

WAY-100635 primarily acts as an antagonist at the 5-HT1A receptor , a subtype of serotonin receptor implicated in various neuropsychiatric disorders such as anxiety, depression, and schizophrenia. The compound exhibits high affinity for this receptor, with a reported value indicating potent antagonistic activity. It has been shown to effectively displace specific binding of radioligands in vitro, confirming its role as a competitive antagonist .

Table 1: Binding Affinity and Functional Activity

| Parameter | Value |

|---|---|

| (5-HT1A) | 8.87 nM |

| Functional Assay (IC50) | 0.01 mg/kg (in vivo) |

| Behavioral Antagonism | Effective at doses as low as 0.003 mg/kg |

In Vitro Studies

Research has demonstrated that WAY-100635 effectively inhibits the action of agonists at the 5-HT1A receptor in various in vitro settings. For instance, it was shown to block the action of 8-OH-DPAT, a selective agonist for 5-HT1A receptors, indicating its potential utility in modulating serotonergic activity .

In Vivo Studies

In vivo studies have further elucidated the behavioral effects of WAY-100635. It has been observed to antagonize the behavioral syndromes induced by serotonergic agonists without producing overt behavioral changes itself. This suggests that WAY-100635 could be beneficial in therapeutic contexts where modulation of serotonergic signaling is desired without direct stimulation of the receptor .

Case Study: Behavioral Models

In one study involving anesthetized rats, WAY-100635 was administered to assess its impact on dorsal raphe neuronal firing rates. The results indicated that WAY-100635 effectively blocked the inhibitory effects of 8-OH-DPAT on neuronal firing, reinforcing its role as a potent antagonist at the 5-HT1A receptor .

Therapeutic Applications

Given its pharmacological profile, this compound holds promise for therapeutic applications in treating conditions associated with dysregulated serotonin signaling:

- Anxiety Disorders : Its antagonistic action may alleviate symptoms associated with heightened serotonergic activity.

- Depression : By modulating serotonin levels, it may enhance mood stabilization.

- Schizophrenia : Potentially useful in managing certain symptoms related to serotonergic dysregulation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride?

- Methodological Answer : Synthesis typically involves coupling cyclohexanecarboxylic acid derivatives with piperazine-containing amines. For example, cyclohexanecarbonyl chloride can react with 1-(2-aminoethyl)piperazine under controlled anhydrous conditions, followed by dihydrochloride salt formation using HCl gas or aqueous HCl. Purification often employs recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) to achieve >95% purity. Analytical techniques like HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR should confirm structural integrity and absence of unreacted intermediates .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers under desiccating conditions at 4°C. Avoid prolonged exposure to moisture, as hydrolysis of the carboxamide group may occur. Solubility in DMSO (10 mM stock solutions) is common for biological assays, but freeze-thaw cycles should be minimized. Stability studies indicate degradation <5% over 12 months when stored properly .

Q. What analytical techniques are suitable for quantifying purity and identifying impurities?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For impurity profiling, use a gradient elution (e.g., 5%–95% acetonitrile in 0.1% formic acid) coupled with MS for structural confirmation. Reference standards for related piperazine derivatives (e.g., chlorophenylpiperazine impurities) can help identify byproducts from incomplete reactions or degradation .

Q. What safety precautions are critical during in vitro experiments?

- Methodological Answer : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. The compound may release toxic gases (e.g., HCl) upon decomposition. Emergency protocols for skin/eye contact include rinsing with water for 15 minutes. Toxicity data for analogous compounds (e.g., LD50 > 300 mg/kg in rodents) suggest moderate acute hazards, but chronic exposure risks require further evaluation .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate this compound’s pharmacological activity?

- Methodological Answer : For Rho kinase inhibition studies (analogous to Y-27632), use guinea pig models to assess bronchodilation via acetylcholine-induced bronchoconstriction. Administer the compound intravenously (1–10 mg/kg) and measure lung resistance changes. Include positive controls (e.g., salbutamol) and validate target engagement via Western blot for phosphorylated myosin light chain (p-MLC) in tissue samples .

Q. What experimental strategies resolve contradictions in solubility and stability data across studies?

- Methodological Answer : Contradictions often arise from solvent polarity or pH variations. Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and compare HPLC profiles. Use dynamic light scattering (DLS) to detect aggregate formation in aqueous buffers. For low solubility, employ co-solvents (e.g., cyclodextrins) or nanoformulation, validated by cytotoxicity assays in primary cell lines .

Q. How can researchers optimize dose-response relationships in target validation assays?

- Methodological Answer : Perform iterative dose-ranging (e.g., 0.1–100 µM) in cell-based Rho kinase inhibition assays, measuring IC50 via fluorescence polarization. Use siRNA knockdown of ROCK1/2 as a specificity control. For in vivo efficacy, apply pharmacokinetic modeling (e.g., non-compartmental analysis) to correlate plasma concentrations with biomarker modulation (e.g., p-MLC levels in blood monocytes) .

Q. What advanced techniques characterize this compound’s interactions with biological targets?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity to Rho kinase. Molecular docking studies (using ROCK1 crystal structures, PDB: 2ESM) predict binding poses, validated by mutagenesis of key residues (e.g., Asp160, Lys105). For cellular localization, confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY conjugates) tracks subcellular distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.